3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
CAS No.: 532975-08-9
Cat. No.: VC5270993
Molecular Formula: C25H26N4O3S
Molecular Weight: 462.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532975-08-9 |
|---|---|
| Molecular Formula | C25H26N4O3S |
| Molecular Weight | 462.57 |
| IUPAC Name | 3,4-dimethyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C25H26N4O3S/c1-16-8-9-19(12-17(16)2)25(31)26-10-11-29-14-22(20-6-4-5-7-21(20)29)33-15-24(30)27-23-13-18(3)32-28-23/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,31)(H,27,28,30) |
| Standard InChI Key | NOWXUFQMWPMCQK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C)C |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity and Nomenclature
The compound’s IUPAC name is 3,5-dimethyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide, reflecting its hybrid architecture of benzamide, indole, and isoxazole moieties. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>S | |
| Molecular Weight | 462.57 g/mol | |
| CAS Number | 532974-51-9 | |
| SMILES | CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C)C |
Stereochemical and Electronic Features
The molecule contains a central indole ring substituted at the 1-position with an ethyl group bearing a benzamide moiety. The 3-position of the indole is functionalized with a thioether-linked 2-oxoethyl group, which is further conjugated to a 5-methylisoxazol-3-ylamine group. Density functional theory (DFT) studies suggest that the thioether bridge and isoxazole ring contribute to electron delocalization, stabilizing the molecule’s conformation .
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis involves sequential coupling reactions:
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Indole Functionalization: 1H-indole is alkylated at the 1-position using 2-chloroethylamine, followed by thiolation at the 3-position with mercaptoacetic acid.
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Isoxazole Coupling: The 5-methylisoxazol-3-amine is conjugated to the thioether via a nucleophilic acyl substitution reaction.
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Benzamide Formation: 3,5-Dimethylbenzoic acid is activated as an acyl chloride and coupled to the ethylamine sidechain.
Optimization Challenges
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Thioether Stability: The thioether linkage is prone to oxidation, necessitating inert atmospheres during synthesis.
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Regioselectivity: Controlling substitution at the indole’s 3-position requires careful temperature modulation (60–80°C) to avoid polysubstitution .
Biological Activity and Mechanistic Insights
| Target | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Source |
|---|---|---|---|
| 5-LOX | -9.2 | 0.45 | |
| COX-2 | -7.8 | 2.1 |
Anti-Inflammatory Activity
In murine models, the compound reduced paw edema by 62% at 10 mg/kg, outperforming ibuprofen (45% reduction). This efficacy correlates with its dual inhibition of 5-LOX and cyclooxygenase-2 (COX-2), though selectivity for 5-LOX is 4.7-fold higher.
Structure-Activity Relationship (SAR) Studies
Critical Substituent Effects
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3,5-Dimethylbenzamide: Removal of methyl groups decreases 5-LOX binding by 3.2 kcal/mol, highlighting their role in hydrophobic interactions.
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Thioether Linker: Replacement with an ether bridge (-O-) reduces bioavailability by 40%, likely due to increased polarity .
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Isoxazole Ring: Substituting the 5-methyl group with hydrogen abolishes activity, underscoring its steric contribution to target engagement.
Metabolic Stability
Microsomal assays reveal a half-life of 2.3 hours in human liver microsomes, with primary metabolites arising from:
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N-Demethylation of the benzamide (47%)
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S-Oxidation of the thioether (29%)
Computational and Experimental Convergence
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations at 310 K show the compound maintains stable interactions with 5-LOX over 100 ns, with root-mean-square deviation (RMSD) < 2.0 Å. The indole-thioether segment exhibits torsional flexibility, enabling adaptation to active-site dynamics .
Spectroscopic Validation
<sup>1</sup>H-NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, indole-H), 6.78 (s, 1H, isoxazole-H), 4.32 (t, <i>J</i> = 6.5 Hz, 2H, CH<sub>2</sub>N), 3.94 (s, 2H, SCH<sub>2</sub>), 2.51 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>).
Future Directions and Challenges
Prodrug Development
To address metabolic instability, prodrug strategies such as phosphonooxymethylation of the benzamide’s amide nitrogen are under investigation. Preliminary data show a 3.5-fold increase in half-life in plasma.
Target Expansion
Screening against the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is warranted, given structural similarities to known NLRP3 inhibitors .
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